molecular formula C26H53O5P B14367130 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate CAS No. 90860-84-7

2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate

Cat. No.: B14367130
CAS No.: 90860-84-7
M. Wt: 476.7 g/mol
InChI Key: ZYYUJWZXIYZOPY-UHFFFAOYSA-N
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Description

2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate is an organic compound with a complex structure that includes multiple ethylhexyl groups and a phosphoryl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate typically involves the reaction of 2-ethylhexanol with phosphoryl chloride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-Ethylhexanol+Phosphoryl chloride+Acetic anhydride2-Ethylhexyl bis[(2-ethylhexyl)oxy]phosphorylacetate\text{2-Ethylhexanol} + \text{Phosphoryl chloride} + \text{Acetic anhydride} \rightarrow \text{this compound} 2-Ethylhexanol+Phosphoryl chloride+Acetic anhydride→2-Ethylhexyl bis[(2-ethylhexyl)oxy]phosphorylacetate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler alcohols and phosphates.

    Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: The compound is studied for its potential use in biological assays and as a component in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The phosphoryl group plays a crucial role in these interactions, facilitating the binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar structural features.

    Bis(2-ethylhexyl) adipate: Another plasticizer with comparable properties.

    Bis(2-ethylhexyl) ether: A related compound with similar chemical behavior.

Uniqueness

2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate is unique due to its phosphoryl acetate moiety, which imparts distinct chemical properties and potential applications. Unlike other similar compounds, it offers a combination of flexibility and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

90860-84-7

Molecular Formula

C26H53O5P

Molecular Weight

476.7 g/mol

IUPAC Name

2-ethylhexyl 2-[bis(2-ethylhexoxy)phosphoryl]acetate

InChI

InChI=1S/C26H53O5P/c1-7-13-16-23(10-4)19-29-26(27)22-32(28,30-20-24(11-5)17-14-8-2)31-21-25(12-6)18-15-9-3/h23-25H,7-22H2,1-6H3

InChI Key

ZYYUJWZXIYZOPY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CP(=O)(OCC(CC)CCCC)OCC(CC)CCCC

Origin of Product

United States

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